

In-Depth Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane

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Compound of Interest

Compound Name: 7-Oxa-2-azaspiro[3.5]nonane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical data for the heterocyclic compound **7-Oxa-2-azaspiro[3.5]nonane**. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery due to its unique three-dimensional structure.

Core Molecular Data

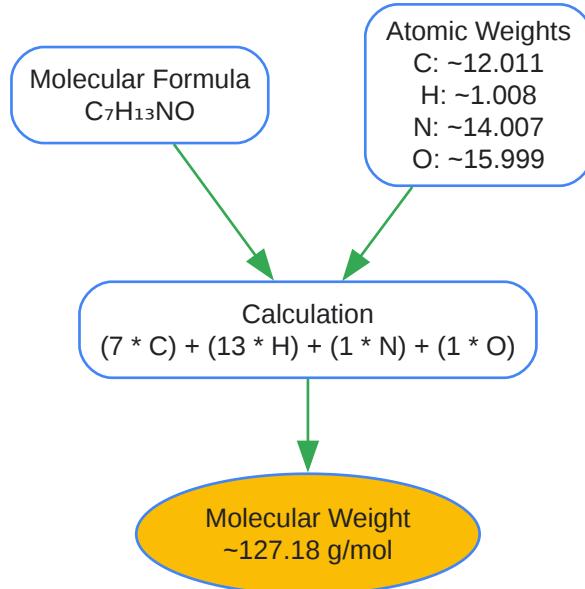
7-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic compound with a molecular structure featuring a piperidine ring and a tetrahydropyran ring sharing a single carbon atom.

Parameter	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	[1] [2]
Molecular Weight	127.18 g/mol	[1] [2]
Monoisotopic Mass	127.099714038 Da	[1]
CAS Number	194157-10-3	[1] [2]
Topological Polar Surface Area (TPSA)	21.3 Å ²	[1]
logP (Predicted)	0.3864	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	0	[2]
Physical Form	Solid or liquid	
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The following diagram illustrates the logical flow for determining the molecular weight of **7-Oxa-2-azaspiro[3.5]nonane**.

Molecular Weight Determination of 7-Oxa-2-azaspiro[3.5]nonane

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Caption: Logical workflow for calculating the molecular weight of **7-Oxa-2-azaspiro[3.5]nonane** from its molecular formula and the atomic weights of its constituent elements.

Synthesis Protocols

A patented method for the synthesis of **7-Oxa-2-azaspiro[3.5]nonane** involves a two-step cyclization process. This approach is noted for its high yield and suitability for large-scale production.

Step 1: First Cyclization Reaction

- In a reaction vessel, combine compound 1 and compound 2 in N,N-dimethylformamide (DMF).
- Add an acid binding agent, a phase transfer catalyst, and an iodo metal salt.

- The reaction proceeds to form intermediate compound 3. The acid-binding agent neutralizes acid generated during the reaction, preventing the formation of alkyl halide byproducts.

Step 2: Second Cyclization Reaction

- The intermediate compound 3 is then subjected to a second cyclization reaction.
- This reaction is carried out using lithium aluminum hydride (LiAlH_4) in a suitable reaction solvent.
- The product of this step is **7-Oxa-2-azaspiro[3.5]nonane**. It is important to control the reaction conditions to minimize the formation of olefin impurities from over-reduction.

This synthetic route is reported to have a yield of over 82%.^[3]

Analytical Data

While specific experimental spectra for **7-Oxa-2-azaspiro[3.5]nonane** are not readily available in the public domain, predicted data for similar azaspiro compounds can provide an indication of the expected spectral characteristics. For a structurally related compound, 7-Azaspiro[3.5]nonan-1-one, the following NMR data has been predicted:

- ^1H NMR: Protons on the cyclobutane ring adjacent to the carbonyl group are expected to be deshielded. Protons on the piperidine ring will likely show chemical shifts typical for heterocyclic amines. The nitrogen atom and the carbonyl group will influence the chemical shifts of nearby protons.^[4]
- ^{13}C NMR: The carbon skeleton will show characteristic peaks, with the carbonyl carbon being significantly deshielded.^[4]

For definitive structural elucidation and quality control of **7-Oxa-2-azaspiro[3.5]nonane**, a comprehensive set of NMR experiments is recommended, including ^1H NMR, ^{13}C NMR, DEPT-135, and COSY.^[4]

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